N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide
Brand Name: Vulcanchem
CAS No.: 898372-14-0
VCID: VC5193309
InChI: InChI=1S/C18H19N3O3S2/c1-11-9-15-16(10-12(11)2)25-18(19-15)20-17(22)13-5-7-14(8-6-13)26(23,24)21(3)4/h5-10H,1-4H3,(H,19,20,22)
SMILES: CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Molecular Formula: C18H19N3O3S2
Molecular Weight: 389.49

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide

CAS No.: 898372-14-0

Cat. No.: VC5193309

Molecular Formula: C18H19N3O3S2

Molecular Weight: 389.49

* For research use only. Not for human or veterinary use.

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide - 898372-14-0

Specification

CAS No. 898372-14-0
Molecular Formula C18H19N3O3S2
Molecular Weight 389.49
IUPAC Name N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide
Standard InChI InChI=1S/C18H19N3O3S2/c1-11-9-15-16(10-12(11)2)25-18(19-15)20-17(22)13-5-7-14(8-6-13)26(23,24)21(3)4/h5-10H,1-4H3,(H,19,20,22)
Standard InChI Key XBDBNQRCPJFLQS-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C

Introduction

Key Chemical Features

PropertyValue/Description
Molecular FormulaC17H19N3O2S2
Molecular Weight361.48 g/mol
Functional GroupsBenzothiazole, Amide, Sulfonamide
Structural HighlightsAromatic heterocyclic core with electron-donating substituents

The presence of electron-donating groups (methyl and dimethylsulfamoyl) enhances the compound's potential for biological activity by influencing its binding interactions with biological targets.

Synthesis

The synthesis of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide typically involves:

  • Preparation of the benzothiazole precursor through cyclization of appropriate thiourea derivatives.

  • Coupling with a benzoyl chloride derivative containing a dimethylsulfamoyl group under amide bond-forming conditions.

Characterization Techniques

The compound can be characterized using:

  • Nuclear Magnetic Resonance (NMR): Confirms the chemical environment of protons and carbons.

  • Infrared Spectroscopy (IR): Identifies functional groups such as amide (C=O stretch) and sulfonamide (S=O stretch).

  • Mass Spectrometry (MS): Verifies molecular weight.

  • X-ray Crystallography: Determines precise molecular geometry.

Antimicrobial Activity

Benzothiazole derivatives are widely studied for their antimicrobial properties due to their ability to disrupt microbial metabolic pathways. The presence of the dimethylsulfamoyl group may enhance activity against Gram-positive and Gram-negative bacteria by mimicking sulfonamide antibiotics.

Anticancer Potential

Compounds with benzothiazole scaffolds have shown promise as anticancer agents by targeting DNA or inhibiting key enzymes in cancer cell proliferation. The amide bond and electron-donating groups may improve binding affinity to cancer-related proteins.

Anti-inflammatory Effects

Sulfonamide-containing compounds are known to inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), contributing to anti-inflammatory effects.

Drug Development

This compound serves as a lead molecule for developing drugs targeting:

  • Infectious diseases caused by resistant bacterial strains.

  • Cancer therapies focused on specific molecular targets.

  • Inflammatory conditions requiring enzyme inhibition.

Molecular Docking Studies

In silico studies can explore its interaction with biological targets such as dihydrofolate reductase (DHFR) or kinases involved in cancer signaling pathways.

Comparative Analysis with Related Compounds

CompoundActivityKey Substituents
N-(4,6-dimethylpyrimidin-2-yl)-benzothiazoleAntimicrobialDimethylpyrimidine
Benzothiazole-based sulfonamidesAnticancer, anti-inflammatorySulfonamide
Dimethylbenzamide derivativesBroad-spectrum antimicrobialElectron-donating methyl groups

The presence of both benzothiazole and sulfonamide functionalities in this compound suggests enhanced potential for multi-target activity compared to simpler analogs.

Future Directions

Research into N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide could focus on:

  • Optimizing its pharmacokinetics and bioavailability for therapeutic use.

  • Conducting detailed in vitro and in vivo studies to confirm its efficacy against specific pathogens or cancer cell lines.

  • Exploring structural modifications to improve selectivity and reduce toxicity.

This compound represents a promising scaffold for drug discovery due to its versatile chemical structure and potential biological activities. Further research is essential to fully understand its therapeutic potential and optimize it for clinical applications.

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